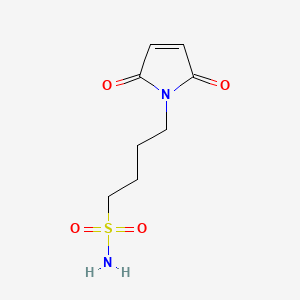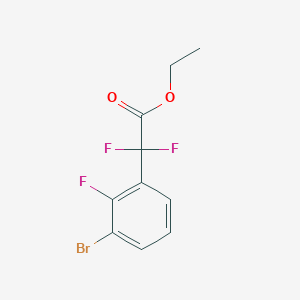
(r)-4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol is a chiral compound with significant potential in various scientific fields. This compound features a bromine atom, a methoxy group, and an amino alcohol moiety, making it a versatile molecule for chemical synthesis and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol typically involves the following steps:
Bromination: Introduction of the bromine atom into the phenol ring.
Methoxylation: Addition of the methoxy group to the phenol ring.
Amino Alcohol Formation: Introduction of the amino alcohol moiety through a series of reactions involving amination and hydroxylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and methoxylation reactions, followed by purification steps to ensure high purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its chiral nature makes it valuable for investigating stereospecific biological processes.
Medicine
In medicine, ®-4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol has potential as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs, particularly in the treatment of neurological disorders.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol moiety can form hydrogen bonds with active sites, while the bromine and methoxy groups contribute to the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
- ®-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride
Uniqueness
Compared to similar compounds, ®-4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol stands out due to its unique combination of functional groups. The presence of the bromine atom and methoxy group provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H12BrNO3 |
|---|---|
Peso molecular |
262.10 g/mol |
Nombre IUPAC |
4-[(1R)-1-amino-2-hydroxyethyl]-5-bromo-2-methoxyphenol |
InChI |
InChI=1S/C9H12BrNO3/c1-14-9-2-5(7(11)4-12)6(10)3-8(9)13/h2-3,7,12-13H,4,11H2,1H3/t7-/m0/s1 |
Clave InChI |
SZCNEMPEMWCBCA-ZETCQYMHSA-N |
SMILES isomérico |
COC1=C(C=C(C(=C1)[C@H](CO)N)Br)O |
SMILES canónico |
COC1=C(C=C(C(=C1)C(CO)N)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


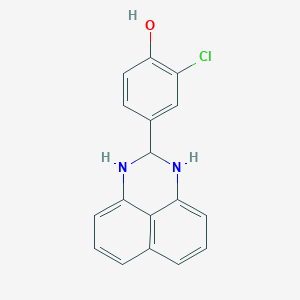
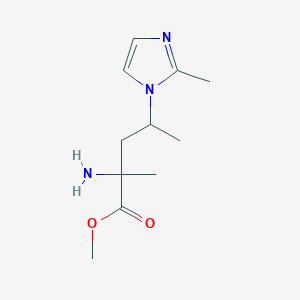

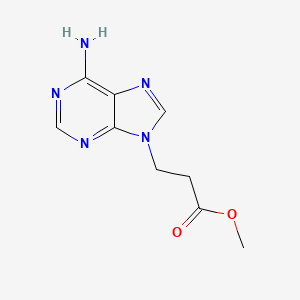
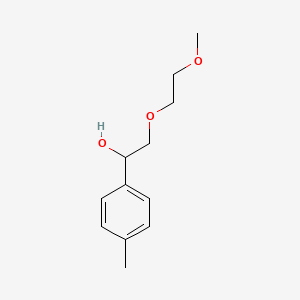
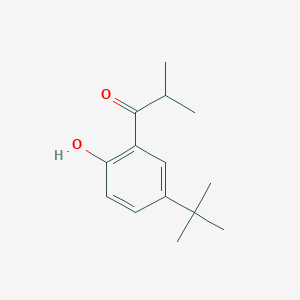
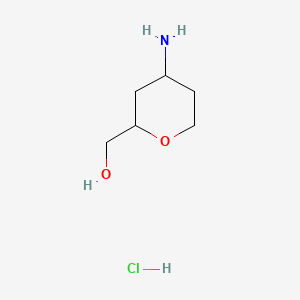
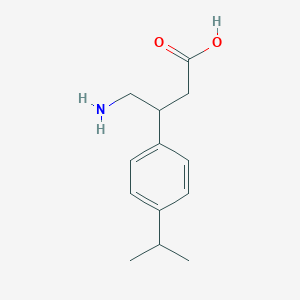
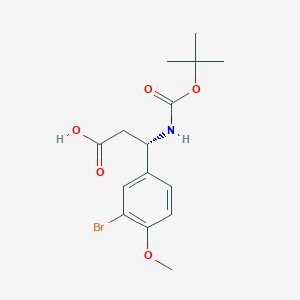
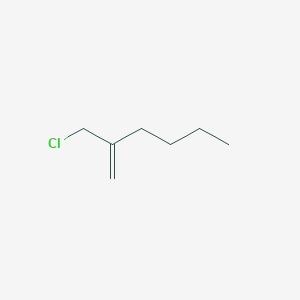
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride](/img/structure/B13551735.png)

